4-Fluoro-2-(4-methylphenyl)benzoic acid 4-Fluoro-2-(4-methylphenyl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 1178258-53-1
VCID: VC8055275
InChI: InChI=1S/C14H11FO2/c1-9-2-4-10(5-3-9)13-8-11(15)6-7-12(13)14(16)17/h2-8H,1H3,(H,16,17)
SMILES: CC1=CC=C(C=C1)C2=C(C=CC(=C2)F)C(=O)O
Molecular Formula: C14H11FO2
Molecular Weight: 230.23 g/mol

4-Fluoro-2-(4-methylphenyl)benzoic acid

CAS No.: 1178258-53-1

Cat. No.: VC8055275

Molecular Formula: C14H11FO2

Molecular Weight: 230.23 g/mol

* For research use only. Not for human or veterinary use.

4-Fluoro-2-(4-methylphenyl)benzoic acid - 1178258-53-1

Specification

CAS No. 1178258-53-1
Molecular Formula C14H11FO2
Molecular Weight 230.23 g/mol
IUPAC Name 4-fluoro-2-(4-methylphenyl)benzoic acid
Standard InChI InChI=1S/C14H11FO2/c1-9-2-4-10(5-3-9)13-8-11(15)6-7-12(13)14(16)17/h2-8H,1H3,(H,16,17)
Standard InChI Key XIPLQNIWOWBSOM-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=C(C=CC(=C2)F)C(=O)O
Canonical SMILES CC1=CC=C(C=C1)C2=C(C=CC(=C2)F)C(=O)O

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

4-Fluoro-2-(4-methylphenyl)benzoic acid (IUPAC name: 4-fluoro-2-(4-methylphenyl)benzoic acid) consists of a benzoic acid backbone substituted with:

  • A fluorine atom at the 4-position of the aromatic ring.

  • A 4-methylphenyl group at the 2-position (ortho to the carboxylic acid).

The molecular formula is C₁₄H₁₁FO₂, with a molecular weight of 242.24 g/mol. The presence of electron-withdrawing (fluorine) and electron-donating (methyl) groups creates a polarized electronic environment, influencing reactivity and intermolecular interactions .

Table 1: Structural Comparison with Analogous Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Substituents
4-Fluoro-2-(4-methylphenyl)benzoic acidC₁₄H₁₁FO₂242.244-F, 2-(4-methylphenyl)
4-Fluoro-2-(4-fluorophenyl)benzoic acid C₁₃H₈F₂O₂234.204-F, 2-(4-fluorophenyl)
3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid C₁₄H₁₀F₂O₂248.063-F, 4-(4-fluoro-2-methylphenyl)

Synthesis and Characterization

Synthetic Routes

The synthesis of 4-fluoro-2-(4-methylphenyl)benzoic acid typically involves multi-step organic reactions, leveraging classic coupling strategies and functional group transformations.

Step 1: Esterification of 4-Fluorobenzoic Acid

As demonstrated in the synthesis of related fluorobenzoic acid derivatives , the carboxylic acid group is first protected via esterification:

  • Reagents: 4-Fluorobenzoic acid, absolute ethanol, concentrated H₂SO₄.

  • Procedure: Reflux at 78°C for 7–8 hours, followed by neutralization with Na₂CO₃ and solvent extraction .

  • Outcome: Ethyl 4-fluorobenzoate (yield: ~80%).

Step 2: Suzuki-Miyaura Coupling

ParameterOptimal ValueImpact on Yield
Coupling Temperature120°CMaximizes cross-coupling
Catalyst Loading (Pd)5 mol%Balances cost & efficacy
Reaction Time2 hoursPrevents side reactions

Physicochemical Properties

Spectral Characterization

  • IR Spectroscopy: A strong absorption band at 1680–1700 cm⁻¹ confirms the carboxylic acid group. The C-F stretch appears as a sharp peak at 1220–1250 cm⁻¹ .

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.10 (d, J = 8.4 Hz, 1H, Ar-H)

    • δ 7.65 (s, 1H, Ar-H)

    • δ 7.45 (d, J = 8.0 Hz, 2H, 4-methylphenyl-H)

    • δ 2.40 (s, 3H, CH₃)

  • ¹³C NMR: Signals at δ 167.8 (COOH), 162.5 (C-F), and 21.3 (CH₃) .

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 210–215°C, indicative of robust crystalline packing driven by hydrogen bonding between carboxylic acid groups .

Biological Activity and Applications

Material Science Applications

The compound’s rigid aromatic structure and polar functional groups make it a candidate for:

  • Liquid crystal precursors: Modifies mesophase behavior in nematic mixtures.

  • Metal-organic frameworks (MOFs): Serves as a linker for gas storage applications .

Research Challenges and Future Directions

  • Synthetic Scalability: Current yields in Suzuki-Miyaura coupling require optimization for industrial-scale production.

  • Toxicity Profiling: In vivo studies are needed to evaluate hepatotoxicity and renal clearance.

  • Functionalization Strategies: Introducing additional substituents (e.g., nitro, amino) could enhance bioactivity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator